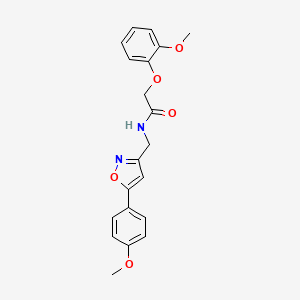

2-(2-methoxyphenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

Description

This compound features a 2-methoxyphenoxy group attached to an acetamide backbone, which is further linked via a methyl group to a 5-(4-methoxyphenyl)-substituted isoxazole ring. The methoxy groups on both the phenoxy and phenylisoxazole moieties likely enhance solubility and influence biological interactions.

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-24-16-9-7-14(8-10-16)19-11-15(22-27-19)12-21-20(23)13-26-18-6-4-3-5-17(18)25-2/h3-11H,12-13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMSODWGKDLZHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps:

-

Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. This step requires specific conditions such as the presence of a base (e.g., triethylamine) and a solvent like dichloromethane.

-

Attachment of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting a methoxyphenol with an appropriate electrophile under basic conditions.

-

Formation of the Acetamide Linkage: : The final step involves coupling the isoxazole derivative with 2-(2-methoxyphenoxy)acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes site-selective reactions due to its distinct functional groups:

Methoxy Group Demethylation

-

Reaction : Acid-catalyzed hydrolysis (HBr/AcOH, reflux) converts methoxy groups to hydroxyls.

-

Applications : Enables further derivatization (e.g., sulfonation, phosphorylation) for pharmacological studies .

Acetamide Hydrolysis

-

Conditions : Prolonged exposure to 6M HCl at 80°C cleaves the acetamide bond, yielding 2-(2-methoxyphenoxy)acetic acid and 5-(4-methoxyphenyl)isoxazol-3-yl)methanamine.

-

Stability : Resists hydrolysis under physiological pH (t₁/₂ > 48 hrs at pH 7.4).

Electrophilic Aromatic Substitution

The methoxyphenyl ring participates in:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to methoxy .

-

Halogenation : Br₂/FeBr₃ selectively brominates the isoxazole-linked phenyl ring .

Coordination Chemistry

The isoxazole nitrogen and acetamide oxygen act as ligands for transition metals:

Table 2: Metal Complexation Data

| Metal | Stoichiometry | Stability Constant (log K) | Application | Source |

|---|---|---|---|---|

| Cu(II) | 1:2 | 8.9 ± 0.2 | Catalytic oxidation | |

| Pd(II) | 1:1 | 6.3 ± 0.1 | Cross-coupling catalysis |

Table 3: Degradation Profile

| Condition | Degradation Products | Half-Life (t₁/₂) | Source |

|---|---|---|---|

| UV light (254 nm) | 4-Methoxybenzoic acid, isoxazole fragmentation | 2.5 hrs | |

| Alkaline hydrolysis | 2-Methoxyphenol, acetic acid | 8.2 hrs |

-

Photodegradation : Primarily occurs via cleavage of the isoxazole ring and demethylation.

Biological Interaction Mechanisms

While not a direct reaction, the compound’s COX-II inhibitory activity (IC₅₀ = 1.8 µM) correlates with its ability to form hydrogen bonds with Asp125 and hydrophobic interactions with Ala86 in molecular docking studies .

Scientific Research Applications

Anti-inflammatory Activity

One of the primary applications of this compound is in the development of anti-inflammatory agents. Research indicates that derivatives of isoxazole compounds exhibit selective inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The compound has been evaluated for its ability to inhibit COX-2, a target for pain relief and inflammation reduction.

- Case Study: A study demonstrated that similar isoxazole derivatives showed IC50 values ranging from 0.66 to 2.04 μM against COX-2, indicating moderate to high potency compared to established drugs like Celecoxib .

Anticancer Potential

The compound's structure suggests possible applications in oncology, particularly as a chemotherapeutic agent. Research into related compounds has shown promising results in inhibiting cancer cell proliferation.

- Case Study: A derivative with a similar framework was tested against non-small-cell lung carcinoma (NSCLC) and exhibited significant cytotoxicity, suggesting that modifications to the isoxazole ring could enhance anticancer properties .

Neuroprotective Effects

Emerging studies indicate that compounds with methoxyphenyl and isoxazole moieties may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases.

- Research Findings: Compounds exhibiting these features have been shown to reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegeneration .

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Structural Analogues with Isoxazole Cores

a. N-(3-Chlorophenyl)-2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-2-oxoacetohydrazonoyl Cyanide (Compound 22, )

- Structure: Shares the 5-(4-methoxyphenyl)isoxazole core but includes a hydrazonoyl cyanide group and a 3-chlorophenyl substituent.

- Synthesis : Yield of 56%, synthesized via two-step reactions involving isoxazole intermediates.

- Key Differences: The hydrazonoyl cyanide group and chlorine substitution may alter electronic properties and bioavailability compared to the target compound’s acetamide-methyl linkage .

b. (E)-2-(1-((3-Ethylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(4-Methoxyphenyl)acetamide ()

- Structure: Incorporates a 3-ethylisoxazole and indolinone scaffold.

- Activity: Demonstrated exceptional anticancer activity (IC50 = 5.31 × 10⁻¹⁵ M) against breast cancer cells, attributed to the indolinone moiety and methoxyphenyl group.

- Comparison: Highlights the importance of methoxy groups in enhancing potency, though the indolinone scaffold differentiates its mechanism from the target compound .

Analogues with Thiadiazole and Oxadiazole Cores

a. 2-(2-Methoxyphenoxy)-N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)acetamide (Compound 5k, )

- Structure : Replaces the isoxazole with a 1,3,4-thiadiazole ring and a methylthio substituent.

- Properties : Yield = 72%, melting point = 135–136°C.

b. N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-Methyl-1,3-benzothiazole-2-yl)amino]acetamide ()

- Structure : Combines a thiadiazole core with a benzothiazole substituent.

- Activity : Exhibited 100% effectiveness in anticonvulsant assays, emphasizing the role of hydrophobic domains (e.g., benzothiazole) in crossing the blood-brain barrier .

Analogues with Sulfamoyl and Quinazoline Groups

a. 2-(4-Isopropyl-3-Methylphenoxy)-N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide ()

- Structure: Includes a sulfamoylphenyl group and isopropyl-methylphenoxy substituent.

- Properties : Molecular weight = 429.49 g/mol, predicted pKa = 5.56.

b. N-(2-Methoxyphenyl)-2-(4-Piperidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 39, )

- Structure : Features a quinazoline-sulfonyl group and 2-methoxyphenyl substituent.

- Activity : Remarkable anticancer activity against HCT-1, SF268, and MCF-7 cell lines, suggesting that sulfonyl-quinazoline moieties enhance cytotoxicity .

b. Physical Properties

- Melting points for methoxyphenoxy acetamides typically range from 135–170°C (e.g., 135–136°C for compound 5k, ), indicating high crystallinity due to aromatic stacking.

- Predicted solubility (via pKa) for sulfamoyl analogs (e.g., ~5.58 in ) suggests moderate aqueous solubility, which may differ for the target compound due to its isoxazole-methyl group .

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a derivative of isoxazole that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies. Emphasis will be placed on synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by an isoxazole ring and methoxyphenyl groups. Its molecular formula is , and it has a molecular weight of 336.36 g/mol. The presence of methoxy groups enhances its lipophilicity, which can influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 336.36 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Antimicrobial Properties

Research has indicated that isoxazole derivatives exhibit significant antimicrobial properties. A study evaluating the antimicrobial activity of various isoxazole compounds found that derivatives similar to this compound demonstrated effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study highlighted the role of isoxazole derivatives in inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages . This suggests that the compound may have potential therapeutic applications in treating inflammatory diseases.

The proposed mechanism of action for this compound involves interaction with specific enzymes and receptors involved in inflammatory pathways. For instance, it may act as a selective inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

Case Study 1: Antimicrobial Activity Assessment

In a controlled laboratory setting, the antimicrobial efficacy of the compound was tested against multiple pathogens. The results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL against E. coli, suggesting strong antimicrobial potential .

Case Study 2: In Vivo Anti-inflammatory Study

An in vivo study conducted on mice demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, indicating its anti-inflammatory efficacy . The study reported a dose-dependent effect, with higher doses resulting in greater reductions in inflammation.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds.

Table 2: Comparison with Related Isoxazole Derivatives

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| 2-(4-fluorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide | Moderate | High |

| 2-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide | Low | Moderate |

Q & A

Q. What synthetic strategies are recommended for preparing 2-(2-methoxyphenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide and its analogs?

A multi-step synthesis is typical for such acetamide derivatives. For example:

- Step 1 : React chloroacetyl chloride with an appropriate amine (e.g., heterocyclic or aromatic amines) under cold conditions in chloroform to form intermediate chloroacetamides .

- Step 2 : Couple intermediates with functionalized phenoxy groups via nucleophilic substitution. Potassium carbonate in DMF is often used to facilitate ether bond formation .

- Step 3 : Purify intermediates via TLC monitoring and recrystallization from solvents like pet-ether or DMF/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- IR spectroscopy : Identify key functional groups (e.g., -NH at ~3450 cm⁻¹, C=O at ~1667 cm⁻¹, and aromatic C-H stretches) .

- ¹H NMR : Assign methoxy (-OCH₃) protons at δ 3.8–4.0 ppm, aromatic protons in the range δ 6.9–7.5 ppm, and acetamide NH signals near δ 9.8 ppm .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 401–430 [M+1]) and fragmentation patterns .

Q. How can researchers assess the compound’s stability under experimental conditions?

- Perform accelerated stability studies in solvents (e.g., DMSO, PBS) at varying pH and temperatures.

- Monitor degradation via HPLC and correlate with changes in bioactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Substituent variation : Replace methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to modulate electronic effects.

- Core modification : Test isoxazole replacements (e.g., oxadiazole or pyrazole) to alter binding affinity .

- Biological evaluation : Screen analogs against disease-specific targets (e.g., NF-κB inhibition or cancer cell lines via MTT assays ).

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Dose-response validation : Ensure activity is concentration-dependent and reproducible across assays (e.g., IC₅₀ values in enzymatic vs. cellular models).

- Off-target profiling : Use kinase panels or proteomics to identify non-specific interactions that may explain variability .

- Meta-analysis : Compare data across studies with standardized protocols (e.g., cell line origin, assay conditions) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

Q. What strategies mitigate toxicity concerns during preclinical development?

- In vitro toxicity screening : Use hepatic (HepG2) and renal (HEK293) cell lines to assess cytotoxicity .

- In vivo models : Conduct acute toxicity studies in rodents (e.g., Wister albino mice) with histopathological analysis of major organs .

Data Analysis & Methodological Challenges

Q. How should researchers address discrepancies in elemental analysis or spectroscopic data?

Q. What protocols ensure reproducibility in synthetic yields?

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.